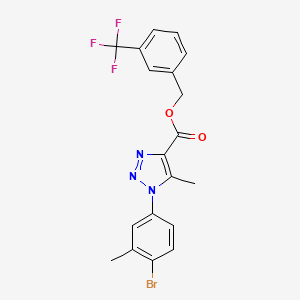

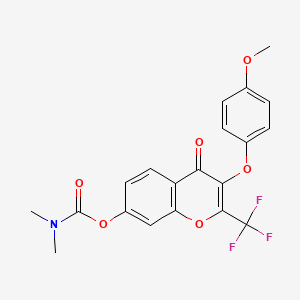

![molecular formula C18H13N3O2S2 B2715935 N-[3-(2-quinoxalinyl)phenyl]-2-thiophenesulfonamide CAS No. 866131-48-8](/img/structure/B2715935.png)

N-[3-(2-quinoxalinyl)phenyl]-2-thiophenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[3-(2-quinoxalinyl)phenyl]-2-thiophenesulfonamide” is a chemical compound with the CAS Number: 866131-48-8 . It has a molecular weight of 368.46 . The IUPAC name for this compound is N-(3-(quinoxalin-2-yl)phenyl)-1H-1lambda3-thiophene-2-sulfonamide .

Synthesis Analysis

The synthesis of quinoxaline derivatives, such as “this compound”, can be achieved through various methods . These methods include the cyclocondensation of o-phenylenediamine with glyoxal, oxidation of aromatic diamines with many organic materials, and condensation of aromatic diamines and dicarbonyl derivatives .Molecular Structure Analysis

The molecular formula of “this compound” is C18H14N3O2S2 . The InChI Code for this compound is 1S/C18H14N3O2S2/c22-25(23,18-9-4-10-24-18)21-14-6-3-5-13(11-14)17-12-19-15-7-1-2-8-16(15)20-17/h1-12,21,24H .Chemical Reactions Analysis

Quinoxaline derivatives, including “this compound”, can undergo various reactions . These reactions include diazotization, nitration, oxidation, and substitutions .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 368.46 . It is recommended to be stored at a temperature between 28 C .Scientific Research Applications

Anticancer Potential

N-[3-(2-quinoxalinyl)phenyl]-2-thiophenesulfonamide and its derivatives have shown significant potential in anticancer research. Compounds synthesized with structural similarity have demonstrated potent in vitro anticancer activity. For instance, certain derivatives displayed higher activity against human liver cell lines (HEPG2) compared to the reference drug doxorubicin. This showcases their potential as effective anticancer agents (Ghorab et al., 2011). Additionally, other quinoxaline derivatives have exhibited antiproliferative activity against human HCT-116 and MCF-7 cell lines, further indicating the potential of this compound in cancer treatment (El Rayes et al., 2019).

Sensing and Detection Applications

The compound and its variants have applications in the field of sensing and detection. A particular derivative, 4-((4-(dimethylamino)phenyl)diazenyl)-N-(quinolin-8-yl)benzenesulfonamide (MASP), has been used as a sensor for multiple analytes like moisture, warfare reagent (phosgene), and metal ions (Cu2+ and Fe3+). This demonstrates the versatility of this compound in the development of multifunctional sensors (Kaushik et al., 2021).

Neuroprotective Qualities

A notable application of quinoxaline derivatives includes neuroprotection. For example, 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), a related compound, has been identified as an effective neuroprotectant for cerebral ischemia. It acts as a potent and selective inhibitor of the quisqualate subtype of the glutamate receptor, offering protection against global ischemia (Sheardown et al., 1990).

Antimicrobial and Antiprotozoal Activities

Quinoxaline-based compounds, including derivatives of this compound, have demonstrated promising antimicrobial and antiprotozoal activities. A series of synthesized compounds revealed substantial antibacterial, antifungal, and anti-Trypanosoma cruzi activities, highlighting their potential in treating infectious diseases (Patel et al., 2017).

Safety and Hazards

Properties

IUPAC Name |

N-(3-quinoxalin-2-ylphenyl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2S2/c22-25(23,18-9-4-10-24-18)21-14-6-3-5-13(11-14)17-12-19-15-7-1-2-8-16(15)20-17/h1-12,21H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVEAXJMWGAWVFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-Bromo-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B2715852.png)

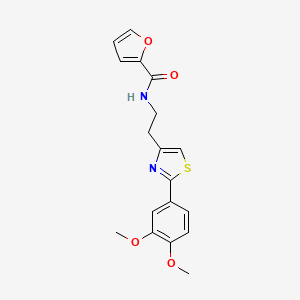

![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-ethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2715855.png)

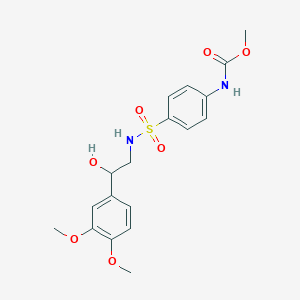

![5-(4-Methoxyphenyl)-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2715858.png)

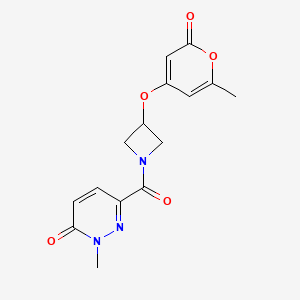

![N-(1-cyanopropyl)-7-cyclopropyl-1-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B2715859.png)

![8-(2,4-dimethoxyphenyl)-3-isopentyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2715860.png)

![2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2715863.png)

![5-cyano-6-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-2-methyl-N-(2-methylphenyl)-4-pyridin-3-ylpyridine-3-carboxamide](/img/structure/B2715868.png)

![4-chloro-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2715869.png)

![3-{(E)-[(4-chlorophenyl)imino]methyl}phenol](/img/structure/B2715873.png)